N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MITO-Porter, is a novel drug delivery system that has attracted considerable attention in recent years. MITO-Porter is a cationic lipid-based carrier that is capable of delivering various types of nucleic acids, including siRNA, mRNA, and plasmid DNA, into cells with high efficiency and specificity.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide involves the formation of a complex between the carrier and the nucleic acid cargo. The positively charged lipid component of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide interacts with the negatively charged nucleic acid, leading to the formation of a stable complex. The complex is then taken up by cells via endocytosis and is subsequently released into the cytoplasm. The nucleic acid cargo can then exert its biological effect, such as gene silencing or expression.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been shown to have minimal cytotoxicity and immunogenicity, making it a safe and effective gene delivery system. It has also been shown to have a high transfection efficiency, which is essential for achieving the desired biological effect. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been used to deliver siRNA to silence oncogenes in cancer cells and to deliver mRNA to induce protein expression in stem cells. These studies have demonstrated the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool for various diseases.
Advantages and Limitations for Lab Experiments
The advantages of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide include its high efficiency and specificity, its ability to deliver various types of nucleic acids, and its low cytotoxicity and immunogenicity. However, N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has some limitations, such as its relatively high cost compared to other gene delivery systems, its limited scalability, and its susceptibility to degradation in biological fluids. These limitations need to be addressed to fully realize the potential of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide as a therapeutic tool.
Future Directions
There are several future directions for the development of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide. One direction is to optimize the synthesis method to improve the yield and scalability of the carrier. Another direction is to develop new types of nucleic acid cargo that can be delivered by N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, such as circular RNA and long non-coding RNA. Additionally, the development of new formulations of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide that can improve its stability in biological fluids and enhance its targeting specificity is also a promising direction. Finally, the application of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide in clinical trials for gene therapy is an exciting future direction that has the potential to revolutionize the treatment of various diseases.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has been extensively used in scientific research as a gene delivery system. It has been shown to efficiently deliver siRNA, mRNA, and plasmid DNA into various types of cells, including cancer cells, primary cells, and stem cells. N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide has also been used to deliver CRISPR/Cas9 components into cells for genome editing. The high efficiency and specificity of N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide make it an ideal tool for studying gene function and developing gene therapies.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-4-8(19-11-14-12-6-16(11)3)10(17)13-9-5-7(2)18-15-9/h5-6,8H,4H2,1-3H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRBKKOFSATLHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NN=CN2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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